benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1808957-45-0
VCID: VC3116058
InChI: InChI=1S/C22H23BrN2O2/c23-20-6-7-21-19(14-20)10-13-25(21)15-17-8-11-24(12-9-17)22(26)27-16-18-4-2-1-3-5-18/h1-7,10,13-14,17H,8-9,11-12,15-16H2
SMILES: C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4
Molecular Formula: C22H23BrN2O2
Molecular Weight: 427.3 g/mol

benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate

CAS No.: 1808957-45-0

Cat. No.: VC3116058

Molecular Formula: C22H23BrN2O2

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate - 1808957-45-0

Specification

CAS No. 1808957-45-0
Molecular Formula C22H23BrN2O2
Molecular Weight 427.3 g/mol
IUPAC Name benzyl 4-[(5-bromoindol-1-yl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C22H23BrN2O2/c23-20-6-7-21-19(14-20)10-13-25(21)15-17-8-11-24(12-9-17)22(26)27-16-18-4-2-1-3-5-18/h1-7,10,13-14,17H,8-9,11-12,15-16H2
Standard InChI Key UYYIQQRAVLTONX-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4
Canonical SMILES C1CN(CCC1CN2C=CC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate features a distinctive molecular architecture comprising three main structural components: a 5-bromoindole moiety, a piperidine ring, and a benzyloxycarbonyl (Cbz) protecting group. The bromine atom at the 5-position of the indole ring significantly influences its biological activity and chemical reactivity.

The compound has the molecular formula C₂₂H₂₃BrN₂O₂ and a molar mass of approximately 427.33 g/mol. Its structure incorporates several key functional groups that contribute to its reactivity profile and potential applications in medicinal chemistry.

Table 1: Physicochemical Properties of Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate

PropertyValue
Molecular FormulaC₂₂H₂₃BrN₂O₂
Molecular Weight427.33 g/mol
Physical AppearanceCrystalline solid
Functional GroupsIndole, bromine, piperidine, carbamate
SolubilitySoluble in organic solvents (DMSO, DMF, THF)
Structural Features5-bromoindole moiety, piperidine ring, benzyloxycarbonyl group

The presence of the bromine atom at the 5-position of the indole ring creates a distinctive electron distribution pattern, which influences both its spectroscopic properties and its potential interactions with biological targets. This substitution pattern is common in pharmaceutical compounds and provides a site for further chemical modifications through various coupling reactions.

Synthesis Methods

The synthesis of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, drawing on established methodologies for indole functionalization and piperidine derivatization. Based on synthetic approaches used for structurally related compounds, several potential routes can be proposed.

One common synthetic pathway involves the reaction between a suitably protected 4-(hydroxymethyl)piperidine derivative and 5-bromoindole under appropriate conditions. This approach utilizes the nucleophilicity of the indole nitrogen for alkylation.

Table 2: Potential Synthetic Routes for Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate

Synthetic ApproachKey ReagentsReaction ConditionsYield Range
Direct alkylation5-bromoindole, benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate, NaHDMF, 0-25°C, 12-24h60-85%
SN2 displacement5-bromoindole, benzyl 4-(tosyloxymethyl)piperidine-1-carboxylate, K2CO3DMF, 60-80°C, 6-12h55-75%
Mitsunobu reaction5-bromoindole, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, DIAD, PPh3THF, 0-25°C, 8-12h50-70%

A practical synthesis might involve the following steps:

  • Protection of 4-piperidinemethanol with benzyl chloroformate to form benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Activation of the hydroxyl group using methanesulfonyl chloride

  • Displacement with 5-bromoindole using sodium hydride as a base in DMF

  • Purification by column chromatography

Similar synthetic approaches have been documented for related compounds. For instance, the preparation of tert-butyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate would follow analogous chemistry, differing only in the protecting group .

Chemical Reactivity

The chemical reactivity of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate is primarily determined by its functional groups. The piperidine ring can undergo nucleophilic substitutions, while the bromine atom on the indole participates in electrophilic aromatic substitution reactions. Additionally, the carbamate group exhibits characteristic reactivity under various conditions.

The compound contains several reactive sites that can be exploited for further functionalization:

  • The bromine atom at C-5 of the indole serves as an excellent handle for cross-coupling reactions including Suzuki, Stille, and Sonogashira protocols, enabling the introduction of various carbon-based substituents.

  • The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen can be selectively removed under hydrogenolysis conditions, providing access to the free piperidine for further modifications.

  • The indole core can participate in electrophilic aromatic substitution reactions at positions C-2 and C-3, although the existing substitution pattern may influence regioselectivity.

Table 3: Reactivity Profile of Key Functional Groups

Functional GroupReaction TypeConditionsExpected Products
5-Br-IndoleSuzuki couplingPd(0) catalyst, arylboronic acid, base5-aryl indole derivatives
5-Br-IndoleSonogashira couplingPd(0)/Cu(I) catalysts, terminal alkyne5-alkynyl indole derivatives
Cbz groupHydrogenolysisH2, Pd/C, ethanol/ethyl acetateN-deprotected piperidine
Cbz groupAcidolysisHBr/AcOHN-deprotected piperidine
Indole C-2/C-3Electrophilic substitutionLewis acids, electrophilesC-2/C-3 substituted derivatives

The benzyl group can be cleaved under hydrogenation conditions using catalysts such as Pd/C or Pd(OH)2/C, as demonstrated in similar compounds . This selective deprotection strategy is valuable for generating derivatives with modified properties.

Biological and Pharmacological Activities

Compounds with structural features similar to benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate have demonstrated diverse biological activities, particularly in pharmacological studies. The indole moiety is often associated with serotonin receptor interactions, which may contribute to potential therapeutic effects in neurological disorders.

While specific biological activity data for the exact compound is limited in the available literature, structure-activity relationship studies of related compounds provide insights into potential applications:

Table 4: Potential Biological Activities Based on Structural Features

The presence of the 5-bromo substituent may enhance binding to specific protein targets through halogen bonding interactions. Additionally, the piperidine ring provides a flexible linker that can adopt various conformations to optimize target binding.

Research on related compounds has indicated potential applications in drug development targeting neurological disorders and cancer. For instance, some indole derivatives have been investigated as neuroprotective agents, while others show promise as anti-cancer compounds through various mechanisms including kinase inhibition .

Analytical Characterization

Several analytical techniques are essential for the characterization and quality assessment of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate. These methods provide critical information about the compound's identity, purity, and structural features.

Table 5: Analytical Techniques for Characterization

TechniqueInformation ProvidedExpected Key Features
1H NMR SpectroscopyProton environmentsAromatic signals (7.0-8.0 ppm), CH2 linking indole to piperidine (4.0-5.0 ppm), piperidine signals (1.5-3.5 ppm), benzyl CH2 (5.0-5.2 ppm)
13C NMR SpectroscopyCarbon environmentsCarbonyl carbon (155-160 ppm), aromatic carbons (110-140 ppm), CH2 signals (30-70 ppm)
Mass SpectrometryMolecular weight, fragmentation patternM+ ion showing characteristic bromine isotope pattern, fragments from cleavage of key bonds
HPLCPurity assessmentSingle peak with >95% area for pure compound
IR SpectroscopyFunctional group identificationC=O stretching (1690-1730 cm-1), aromatic C=C (1450-1600 cm-1)

For compounds similar to benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate, characterization data typically includes 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular formula and structure . The bromine atom creates a distinctive isotope pattern in mass spectrometry, with M and M+2 peaks of nearly equal intensity, providing a clear diagnostic feature.

Applications in Scientific Research

Benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate has several potential applications in scientific research, particularly in medicinal chemistry and drug discovery programs. Its unique structural features make it valuable in various contexts:

  • As a building block or intermediate in the synthesis of more complex molecules with targeted biological activities.

  • In structure-activity relationship (SAR) studies to develop compounds with improved potency and selectivity.

  • As a scaffold for the development of chemical probes to study biological systems.

The compound's modular structure allows for systematic modifications to optimize properties for specific applications. For instance, the bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions, enabling the generation of diverse compound libraries for screening.

In medicinal chemistry, compounds with similar structures have been investigated for their potential as anti-cancer agents, neuroprotective agents, and modulators of neurotransmitter systems. The presence of both the piperidine and indole moieties makes this compound particularly interesting for CNS-targeted drug discovery.

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate:

Table 6: Structurally Related Compounds and Their Properties

CompoundStructural RelationshipNotable Properties/Applications
tert-Butyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylateDiffers in protecting group (Boc vs. Cbz)Similar reactivity profile, different deprotection conditions
1-Benzyl-5-bromo-1H-indoleSimplified structure, lacks piperidinePotential synthetic precursor
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylateContains piperazine instead of piperidine, different indole substitutionDifferent biological target profile
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylateContains pyrazole instead of indoleDifferent hydrogen bonding pattern and electronic properties

These structural analogs offer insights into potential modifications that could alter the biological activity or physicochemical properties of the core scaffold. For example, replacing the bromine with other halogens or functional groups could modulate lipophilicity and target selectivity. Similarly, variations in the linker between the piperidine and indole moieties might affect conformational flexibility and binding properties.

Synthetic procedures developed for these related compounds can often be adapted for the preparation of benzyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate and its derivatives, facilitating efficient exploration of structure-activity relationships.

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